Acetoacetanilide

Description

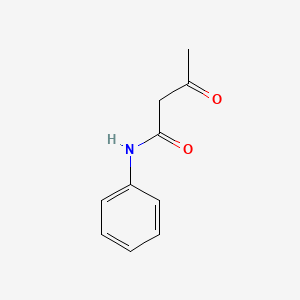

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRDKSSFIWVSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024397 | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |

CAS No. |

102-01-2, 86349-51-1 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOACETANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35JB9PY3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Acetoacetanilide

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pigment Yellow 97 - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103951582A - Preparation method of this compound compound - Google Patents [patents.google.com]

- 6. chemos.de [chemos.de]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. lanxess.com [lanxess.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Acetoacetanilide CAS number and properties

An In-Depth Technical Guide to Acetoacetanilide (CAS: 102-01-2) for Researchers and Drug Development Professionals

Introduction

This compound (CAS No: 102-01-2) is an organic compound that serves as a pivotal intermediate in a multitude of synthetic processes.[1] Structurally, it is the acetoacetamide derivative of aniline, combining the features of an aromatic amine with a β-ketoamide functional group.[1] This unique arrangement imparts significant reactivity and versatility, establishing this compound as a cornerstone building block in the synthesis of pharmaceuticals, agrochemicals, and, most notably, a class of organic pigments known as arylide yellows.[1][2][3]

For researchers and professionals in drug development, understanding the properties, reactivity, and handling of this compound is crucial for its effective use as a precursor in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview, from its fundamental chemical identity to detailed, field-proven experimental protocols.

Section 1: Core Chemical Identity and Properties

A thorough understanding of a chemical's identity and physical characteristics is the foundation of its successful application in a laboratory setting.

Nomenclature and Identifiers

This compound is known by several names, which are important to recognize when searching literature and chemical databases. Its primary identifiers are consolidated below.

| Identifier Type | Value | Source(s) |

| CAS Number | 102-01-2 | [1][4][5] |

| IUPAC Name | 3-oxo-N-phenylbutanamide | [4][6] |

| Molecular Formula | C₁₀H₁₁NO₂ | [4][5] |

| Synonyms | Acetoacetic anilide, N-Phenylacetoacetamide, Acetylacetanilide | [4][5][7] |

| EC Number | 202-996-4 | [1] |

| PubChem CID | 7592 | [4] |

| InChI Key | DYRDKSSFIWVSNM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. It presents as a white crystalline solid and is generally stable under normal conditions.[4][5][7][8]

| Property | Value | Source(s) |

| Molecular Weight | 177.20 g/mol | [4] |

| Appearance | White crystalline solid/powder | [4][7][9] |

| Melting Point | 83-88 °C | [1][5] |

| Boiling Point | Decomposes; 129 °C at 24 mmHg | [5][10][11] |

| Density | ~1.26 g/cm³ at 20 °C | [4][10][11] |

| Water Solubility | Poorly soluble (~5 g/L at 20 °C) | [1][7][9][12] |

| Solubility | Soluble in ethanol, ether, chloroform, hot benzene, and dilute alkali | [4][7][13][14] |

| Flash Point | ~150-163 °C (302-325 °F) | [5][10][15] |

| Autoignition Temp. | ~450 °C (843 °F) | [16] |

Structural Characteristics

This compound exists predominantly as the keto-amide tautomer in its solid crystalline state, a fact confirmed by X-ray crystallography.[1] The structure features intermolecular hydrogen bonds. The presence of the methylene group flanked by two carbonyl groups (a β-dicarbonyl moiety) is the source of its chemical versatility, allowing for reactions such as enolate formation, condensation, and coupling.

Section 2: Synthesis and Manufacturing

The synthesis of this compound is well-established and can be achieved through several high-yield routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Primary Synthesis Routes

The most common laboratory and industrial preparations involve the acetoacetylation of aniline.[1] This is typically achieved by one of two primary methods:

-

Reaction with Diketene: Aniline reacts readily with diketene in an inert solvent like benzene. This method is efficient and often used for large-scale production.[14][17]

-

Reaction with Ethyl Acetoacetate: Aniline can be condensed with ethyl acetoacetate, typically at elevated temperatures, to form this compound with the elimination of ethanol.[14][17]

The diketene route is often preferred for its directness and high yield.

Visualization of Synthesis

The reaction between aniline and diketene provides a direct pathway to this compound. This reaction is an example of nucleophilic acyl substitution on the β-lactone ring of diketene.

Section 3: Applications in Research and Development

This compound's utility stems from its reactive β-dicarbonyl moiety and the phenylamide group, making it a valuable intermediate.

Role as a Chemical Intermediate

This compound is not typically an end-product but rather a building block for more complex molecules. Its methylene protons are acidic and can be deprotonated to form a nucleophilic enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. This reactivity is central to its use in both pharmaceutical and pigment synthesis.[3]

Application in Pigment Synthesis

The most significant industrial application of this compound is in the manufacturing of organic pigments.[1][18] It is the precursor to arylide yellows (also known as Hansa yellows), a major class of yellow and orange pigments.[1][14] The synthesis involves an azo coupling reaction where the active methylene group of this compound couples with a diazonium salt. By varying the substituents on the aniline ring of both the this compound and the diazonium salt, a wide palette of colors with different properties (e.g., lightfastness, opacity) can be produced.[1]

Relevance to Pharmaceutical Development

In the context of drug discovery and development, this compound serves as a versatile scaffold and starting material.[3] While the related compound acetanilide was historically used as an analgesic, this compound's modern role is as an intermediate.[19][20] Its structure is incorporated into various larger molecules being investigated for therapeutic activity. The process of drug development involves identifying a biological target, designing a molecule (the "key") to interact with it, and then optimizing that molecule's properties for efficacy and safety.[21][22] Intermediates like this compound provide a reliable and cost-effective starting point for synthesizing libraries of related compounds during the lead optimization phase.[21] For example, it is a key intermediate in the manufacture of some analgesics and anti-inflammatory drugs.[3]

Section 4: Safety, Handling, and Toxicology

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount for ensuring safety.

Hazard Identification

This compound is generally considered harmful if swallowed or in direct contact with the skin.[7][23][24] It may cause eye, skin, and respiratory tract irritation.[9] The toxicological properties have not been fully investigated, and it should be handled with the care afforded to all research chemicals.[9]

-

GHS Classification: Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4).[24]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[25]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[8][23][26]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8][9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][9][23]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[9]

-

-

General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[8]

Spill Management and Disposal

For small spills, first, remove all ignition sources.[10] Dampen the solid material with 60-70% ethanol to prevent dust formation and transfer it to a suitable, sealed container for disposal.[10] Contaminated surfaces should be washed with an ethanol solution followed by soap and water.[10] Dispose of waste material in accordance with federal, state, and local regulations.[25][26]

Section 5: Experimental Protocols and Workflows

The following protocols are based on established and peer-reviewed procedures, providing a reliable basis for laboratory work.

Protocol: Synthesis of this compound from Aniline and Ketene Dimer

This protocol is adapted from a verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods.[17]

Causality and Rationale:

-

Dry Reagents/Solvent: Aniline and benzene must be dry because ketene dimer can react with water.

-

Dropwise Addition: The exothermic reaction is controlled by the slow addition of the ketene dimer solution.

-

Reflux: Heating under reflux ensures the reaction goes to completion by providing the necessary activation energy over a sustained period.

Methodology:

-

Set up a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Place a solution of 46 g (0.5 mole) of dry aniline in 125 mL of pure, dry benzene into the flask.

-

Begin stirring and add a solution of 42 g (0.5 mole) of ketene dimer in 75 mL of pure, dry benzene dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture under reflux on a steam bath for 1 hour.

-

Remove the majority of the benzene via distillation over the steam bath.

-

Remove the remaining solvent under reduced pressure.

-

Dissolve the solid residue in 500 mL of hot 50% aqueous ethanol.

-

Allow the solution to cool, inducing crystallization of the this compound. Cool to 0°C in an ice bath before filtration.

-

Collect the crystals by vacuum filtration. A typical yield is around 65 g (74%). The product should have a melting point of 82–84°C.

Protocol: Purification by Recrystallization

This workflow is a standard method for purifying the crude product from the synthesis described above.

Causality and Rationale:

-

Solvent Choice: A 50% aqueous ethanol mixture is used because this compound is soluble in the hot solvent but poorly soluble when cold, allowing for recovery of pure crystals upon cooling. Impurities remain dissolved in the cold mother liquor.

-

Hot Filtration (if needed): If insoluble impurities are present, a hot filtration step would be added to remove them before cooling.

-

Slow Cooling: Gradual cooling promotes the formation of larger, purer crystals compared to rapid chilling.

Conclusion

This compound is a chemical of significant industrial and research importance. Its value lies not in its direct application but in its role as a highly versatile and reactive intermediate. For professionals in pharmaceuticals and materials science, a firm grasp of its properties, synthesis, and safe handling procedures is essential for leveraging its synthetic potential. From creating vibrant yellow pigments to serving as a foundational scaffold in the complex journey of drug discovery, this compound remains a critical and indispensable tool in the modern chemist's repertoire.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7592, this compound. Retrieved from [Link]

-

Wikipedia contributors (2023, December 11). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Williams, J. W., & Krynitsky, J. A. (1955). This compound. Organic Syntheses, Coll. Vol. 3, p.10. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from [Link]

-

ChemSynthesis (2025). This compound. Retrieved from [Link]

-

PrepChem (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP (n.d.). Material Safety Data Sheet - this compound 98%. Retrieved from [Link]

-

Scribd (n.d.). This compound (Cas 102-01-2) MSDS. Retrieved from [Link]

-

Senior Chemist (n.d.). This compound. Retrieved from [Link]

-

TradeIndia (n.d.). This compound for Synthesis 98%. Retrieved from [Link]

- Google Patents (2017). CN106518705A - Synthesis of this compound.

-

The Good Scents Company (n.d.). This compound. Retrieved from [Link]

-

Patsnap (2024). What is the mechanism of Acetanilide? Retrieved from [Link]

-

Market Research Future (2024). This compound Market Research Report- Forecast to 2032. Retrieved from [Link]

-

Straits Research (2024). This compound market Analysis. Retrieved from [Link]

-

EMCO Chemicals (n.d.). Anilide AAA this compound. Retrieved from [Link]

-

Loba Chemie (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Acetanilide's Impact on Pharmaceuticals and Dye Industries. Retrieved from [Link]

-

DrugFuture (n.d.). This compound. Retrieved from [Link]

-

Suvchem Laboratory Chemicals (n.d.). This compound (FOR SYNTHESIS). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

Frontiers (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Retrieved from [Link]

-

Engwa, G. A. (2021). Research in the Field of Drug Design and Development. PMC. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]

- 3. marketresearchfuture.com [marketresearchfuture.com]

- 4. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 102-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound [qingdaodyes.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. AAA | this compound | CAS 102-01-2 | Supplier, Manufacturer, Exporter [emcochemicals.com]

- 13. This compound - Chemical Store [chemicals.seniorchemist.com]

- 14. This compound [drugfuture.com]

- 15. This compound, 102-01-2 [thegoodscentscompany.com]

- 16. 102-01-2 CAS | this compound | Amides | Article No. 00529 [lobachemie.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. innospk.com [innospk.com]

- 19. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 20. nbinno.com [nbinno.com]

- 21. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 22. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Acetoacetanilide

Abstract

Acetoacetanilide, a pivotal intermediate in the synthesis of arylide pigments and a valuable scaffold in medicinal chemistry, presents a classic yet compelling case of keto-enol tautomerism.[1][2][3] This guide provides a comprehensive exploration of the dynamic equilibrium between the keto and enol forms of this compound. We will dissect the fundamental principles governing this equilibrium, detail robust analytical methodologies for its characterization, and discuss the profound implications of this tautomeric behavior in industrial and pharmaceutical contexts. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this phenomenon.

The Fundamental Equilibrium: Keto vs. Enol Forms

Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton.[4][5] In the case of this compound, the equilibrium exists between the 3-oxo-N-phenylbutanamide (keto) form and the (Z)-3-hydroxy-N-phenylbut-2-enamide (enol) form. While for simple ketones the equilibrium overwhelmingly favors the keto form due to the superior thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond, the situation for β-dicarbonyl compounds like this compound is far more nuanced.[4]

The interconversion can be catalyzed by either acid or base.

-

Acid-Catalyzed Mechanism: Involves the protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon to form the enol.[6][7]

-

Base-Catalyzed Mechanism: Proceeds through the formation of a resonance-stabilized enolate ion via deprotonation of the α-carbon, which is subsequently protonated on the oxygen atom.[4][6]

Governing Principles of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is dictated by a delicate interplay of intrinsic structural features and extrinsic environmental factors.

Intrinsic Structural Stabilization of the Enol Form

The enol tautomer of this compound and related β-dicarbonyl compounds possesses unique stabilizing features that are absent in the keto form.

-

Conjugation: The C=C double bond of the enol form is in conjugation with the carbonyl group of the amide, creating an extended π-electron system. This delocalization of electron density is a significant stabilizing factor.[8][9]

-

Intramolecular Hydrogen Bonding: The most critical factor favoring the enol form is the formation of a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond between the hydroxyl proton of the enol and the carbonyl oxygen of the amide.[8][9][10] This internal hydrogen bond significantly lowers the energy of the enol tautomer.

Extrinsic Environmental Factors

The choice of solvent has a profound impact on the tautomeric equilibrium, primarily by competing with the stabilizing interactions within or between the tautomers.[11][12]

-

Nonpolar Solvents (e.g., Cyclohexane, CCl₄): In these environments, the intramolecularly hydrogen-bonded enol form predominates. The nonpolar solvent molecules do not effectively solvate either tautomer, so the inherent stability of the internally-bonded enol structure dictates the equilibrium.[9][12]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. While they can disrupt the enol's internal hydrogen bond to some extent, they can also stabilize the enol's hydroxyl group. The equilibrium position is often intermediate in these solvents.[11]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents significantly shift the equilibrium toward the keto form. The solvent molecules act as both hydrogen bond donors and acceptors, effectively solvating the carbonyl groups of the keto tautomer through strong intermolecular hydrogen bonds.[8][12] This powerful solvation of the keto form outweighs the stability gained from the enol's intramolecular hydrogen bond, which is disrupted by the competing solvent.

| Factor | Keto Tautomer | Enol Tautomer |

| Key Bonds | Two C=O, one C-C | One C=O, one C=C, one O-H |

| Polarity | More Polar | Less Polar (due to internal H-bond) |

| Hydrogen Bonding | Intermolecular (with protic solvents) | Intramolecular (favored in nonpolar solvents) |

| Conjugation | Limited to phenyl ring and amide | Extended conjugation (C=C-C=O) |

Analytical Characterization of Tautomeric Systems

Quantifying the ratio of tautomers is essential for understanding reactivity and properties. Several analytical techniques are employed, each providing unique insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying keto-enol equilibria in solution.[11][13] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and quantification of distinct signals for each species.[14]

-

Sample Preparation: Accurately weigh and dissolve this compound in a selection of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration (e.g., 50 mM). The choice of solvents is critical for observing the environmental effect on the equilibrium.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K) on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the characteristic resonance for the α-protons (CH₂) of the keto form , typically appearing as a singlet around 3.5-4.0 ppm.

-

Identify the characteristic resonance for the vinylic proton (CH) of the enol form , typically a singlet around 5.0-5.5 ppm.

-

The enolic hydroxyl proton (-OH) often appears as a broad singlet at a much higher chemical shift (e.g., 10-14 ppm) due to the strong intramolecular hydrogen bond.

-

-

Quantification:

-

Carefully integrate the area under the peak for the keto α-protons (I_keto) and the enol vinylic proton (I_enol).

-

Calculate the percentage of the enol form using the formula: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100 (Note: The keto integral is divided by 2 as it represents two protons.)

-

The equilibrium constant is then calculated as: K_eq = [% Enol] / [% Keto].

-

UV-Visible Spectroscopy

The keto and enol tautomers possess different electronic structures and thus exhibit distinct UV-Vis absorption spectra. The enol form, with its extended conjugated system, absorbs light at a longer wavelength (a bathochromic shift) compared to the less conjugated keto form.[12][15][16] While less precise for absolute quantification than NMR without known molar absorptivity coefficients, UV-Vis is excellent for observing shifts in the equilibrium as a function of solvent polarity.[17]

X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state. Studies have conclusively shown that this compound crystallizes exclusively in the keto-amide tautomeric form.[1] In the crystal lattice, the molecules are stabilized by intermolecular hydrogen bonds, which are favored over the formation of the intramolecularly bonded enol structure.[1][18][19]

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[20][21]

-

Model Building: Construct the 3D structures of both the keto and enol tautomers in silico.

-

Geometry Optimization: Perform geometry optimization calculations (e.g., using B3LYP/6-311G**) to find the lowest energy conformation for each tautomer in the gas phase.[22][23]

-

Energy Calculation: Compute the relative electronic energies to predict the intrinsic stability difference.

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) or similar solvation model to simulate the effect of different solvents on the relative energies of the tautomers.[22][23] This allows for the prediction of equilibrium shifts in various media, which can then be correlated with experimental data from NMR or UV-Vis.

-

Transition State Analysis: Locate the transition state structure connecting the two tautomers to calculate the activation energy barrier for the interconversion.[24]

Implications in Drug Discovery and Materials Science

The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences, particularly in drug development and materials science.[25][26]

-

Pharmacokinetics and Pharmacodynamics: Tautomers are distinct chemical entities with different physicochemical properties.[27] A change from a keto to an enol form alters a molecule's hydrogen bonding capacity (donors vs. acceptors), polarity, and shape. This can dramatically affect its solubility, membrane permeability, and, most importantly, its binding affinity to a biological target like an enzyme or receptor.[25][28] The bioactive form of a drug may be only one of the possible tautomers, making the control and understanding of the tautomeric ratio in physiological conditions critical.[26][29]

-

Pigment and Polymer Chemistry: this compound is a key precursor for many arylide yellow and orange pigments.[1][30] The synthesis involves an azo coupling reaction where the this compound acts as the coupling component. The reaction occurs at the α-carbon, which is nucleophilic in its enolate form. Therefore, the keto-enol equilibrium directly influences the reactivity and yield of the pigment synthesis.

Conclusion

The keto-enol tautomerism of this compound is a paradigmatic example of a dynamic structural equilibrium governed by a subtle balance of intramolecular stabilization and intermolecular solvent interactions. While the solid state is dominated by the keto form, the solution-phase equilibrium can be readily manipulated by the choice of solvent—a key consideration for synthetic applications. For professionals in drug discovery, a thorough characterization of tautomeric equilibria is not optional; it is fundamental to understanding molecular recognition, predicting pharmacokinetic behavior, and designing effective and safe therapeutic agents. The integrated use of high-resolution NMR, X-ray crystallography, and computational modeling provides the necessary toolkit to fully elucidate and control this critical molecular property.

References

-

Wikipedia. This compound. [Link]

-

Molecules. Crystal Structure and Hirshfeld Surface Analysis of this compound Based Reaction Products. [Link]

-

PubMed. Crystal Structure and Hirshfeld Surface Analysis of this compound Based Reaction Products. [Link]

-

Quora. What are the factors that govern the stability of keto-enol tautomerism?. [Link]

-

DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

-

ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Link]

-

ResearchGate. Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. [Link]

-

Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

-

PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

-

Canadian Science Publishing. SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. [Link]

-

Asian Journal of Chemistry. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Tautomerism: Methods and Theories. [Link]

-

YouTube. keto enol tautomerism of ethyl acetoacetate || Detail mechanism. [Link]

-

The Chemistry of Color. This compound Derivatives in Pigment Production. [Link]

-

RSC Publishing. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. [Link]

-

ResearchGate. Computational and experimental studies of this compound crystals. [Link]

-

StudySmarter. Tautomerism: Shift & Acid Catalysis. [Link]

-

Semantic Scholar. Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

Khan Academy. Keto-enol tautomerization (by Sal). [Link]

-

PMC. Let's not forget tautomers. [Link]

-

Chemistry Steps. Keto Enol Tautomerization. [Link]

-

Blouberg MediSpa. Keto-Enol Tautomerization: A Detailed Mechanism. [Link]

-

ChemRxiv. What impact does tautomerism have on drug properties and development?. [Link]

-

ResearchGate. Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

Frontiers. Keto-enol tautomerism in the development of new drugs. [Link]

-

ResearchGate. (PDF) Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. [Link]

-

PMC. What impact does tautomerism have on drug discovery and development?. [Link]

-

ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

Patsnap. How Tautomerization Influences Drug Metabolite Formation?. [Link]

-

Encyclopedia.pub. Tautomerism Detected by NMR. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 7. bloubergmedispa.co.za [bloubergmedispa.co.za]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. dial.uclouvain.be [dial.uclouvain.be]

- 16. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. Crystal Structure and Hirshfeld Surface Analysis of this compound Based Reaction Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystal Structure and Hirshfeld Surface Analysis of this compound Based Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 27. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 29. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. nbinno.com [nbinno.com]

Acetoacetanilide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Acetoacetanilide in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a critical organic intermediate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond simple data points to explore the underlying principles, experimental methodologies, and practical applications governed by this key physicochemical property.

Introduction: The Central Role of this compound

This compound (CAS No: 102-01-2), with the molecular formula C₁₀H₁₁NO₂, is a white crystalline solid that serves as a fundamental building block in numerous industrial syntheses.[1][2][3] Its structure, featuring a phenyl group, an amide linkage, and a β-dicarbonyl moiety, imparts a unique reactivity profile. This compound is a vital intermediate in the manufacturing of pharmaceuticals, agrochemicals, and particularly, arylide (or azo) pigments and dyes.[1][2][4][5][6]

The efficacy of this compound in these synthetic applications is inextricably linked to its solubility in organic solvents. Proper solvent selection is paramount for achieving desired reaction kinetics, controlling crystallization processes, ensuring product purity, and developing stable formulations. Understanding the nuances of its solubility behavior is therefore not merely an academic exercise but a critical factor for process optimization, scalability, and cost-effectiveness in industrial settings.[5]

The Theoretical Framework: Why this compound Dissolves

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a useful starting point, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7]

For this compound, the key structural features influencing its solubility are:

-

The Amide Group (-CONH-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting interaction with protic and polar aprotic solvents.

-

The Phenyl Ring (-C₆H₅): A nonpolar, hydrophobic region that favors interactions with less polar or aromatic solvents through π-π stacking and van der Waals forces.

-

The β-Dicarbonyl Moiety (-COCH₂CO-): This part of the molecule exhibits keto-enol tautomerism.[8] While it exists predominantly as the keto-amide tautomer in its crystalline state, the presence of these polar carbonyl groups contributes to its affinity for polar solvents.[9]

The interplay of these distinct regions means that this compound is not strictly polar or nonpolar, but rather an amphiphilic molecule. Its solubility is therefore highly dependent on the specific characteristics of the chosen solvent.

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[10][11] This is because the dissolution process is typically endothermic, and applying heat provides the necessary energy to overcome the solute's crystal lattice energy.

-

Solvent Polarity: The polarity of the solvent dictates the dominant type of intermolecular interaction. This compound is soluble in many oxygenated and chlorinated solvents due to their ability to engage in dipole-dipole interactions and/or hydrogen bonding.[8]

-

Pressure: While critical for the solubility of gases, pressure has a negligible effect on the solubility of solids like this compound in liquid solvents.[11]

The logical relationship between solute and solvent properties can be visualized as follows:

Caption: Logical flow of solubility prediction based on intermolecular forces.

Quantitative Solubility Data

While extensive quantitative data across a wide range of solvents and temperatures is not compiled in a single source, a summary of known solubility characteristics is presented below. This table synthesizes information from various chemical databases and literature.

| Solvent Category | Solvent Example | Reported Solubility | Reference |

| Polar Protic | Water (H₂O) | Poorly soluble; ~5 g/L at 20°C | [3][9] |

| Ethanol (C₂H₅OH) | Soluble | [8] | |

| Polar Aprotic | Chloroform (CHCl₃) | Soluble | [8] |

| Acetone (CH₃COCH₃) | Soluble | [10] | |

| Nonpolar | Benzene (C₆H₆) | Soluble, especially when hot | [8] |

| Ether (C₂H₅OC₂H₅) | Soluble | [8] | |

| Cyclohexane | Low solubility | [12][13] | |

| General | Oxygenated Solvents | Soluble | [8] |

| Chlorinated Solvents | Soluble | [8] |

Note: "Soluble" is a qualitative term. For process design, it is imperative to determine quantitative solubility at specific operational temperatures.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique.[14] It is a self-validating system as it ensures that a true thermodynamic equilibrium is reached between the solid solute and the solvent.

Step-by-Step Methodology

-

Preparation:

-

Select a series of vials or flasks equipped with tight-sealing caps.

-

Accurately weigh a fixed amount of the chosen organic solvent into each vial.

-

Record the mass of the solvent.

-

-

Establishing Equilibrium:

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Place the sealed vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25°C, 35°C, 45°C). The temperature must be controlled with high precision (± 0.1 K).[15]

-

Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

-

-

Sample Collection and Analysis:

-

Stop the agitation and allow the vials to rest in the bath for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) to prevent any solid particles from being transferred.

-

Dispense the filtered sample into a pre-weighed vial and immediately seal it to prevent solvent evaporation.

-

Determine the mass of the collected sample.

-

-

Quantification:

-

Evaporate the solvent from the sample vial under controlled conditions (e.g., vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once all the solvent is removed, weigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound can be calculated by difference.

-

-

Calculation:

-

Calculate the solubility in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Applications Driven by Solubility Characteristics

The practical importance of this compound's solubility is evident in its primary industrial applications:

-

Dye & Pigment Synthesis: this compound is a key "coupling component" for producing arylide yellow and orange pigments.[9] The synthesis involves an azo coupling reaction where a diazonium salt reacts with dissolved this compound.[9] The choice of solvent is critical for solubilizing the reactants, controlling the reaction rate, and influencing the final pigment's particle size, crystalline form, and color properties.[2]

-

Pharmaceutical Manufacturing: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and other drugs.[4][5] In these multi-step syntheses, this compound must be dissolved to react with other reagents. The solvent must be chosen to not only dissolve the reactants but also be compatible with downstream processing and purification steps.[6]

-

Agrochemicals: In the formulation of certain herbicides and pesticides, this compound or its derivatives are used.[1][4] Solubility in organic solvents is essential for creating stable concentrated formulations that can be easily diluted for application.

Conclusion and Future Outlook

This compound's solubility is a multifaceted property governed by its unique molecular structure and the intermolecular forces it can establish with a given solvent. While qualitative data indicates good solubility in many common polar organic solvents, precise, temperature-dependent quantitative data is essential for robust process design and optimization in the chemical, pharmaceutical, and pigment industries. The isothermal shake-flask method remains a gold standard for generating this critical data.

Looking forward, the integration of thermodynamic modeling and predictive algorithms, such as COSMO-RS or PC-SAFT, holds significant promise.[16][17] These computational tools, when parameterized with reliable experimental data, can accelerate solvent screening and selection, reducing experimental costs and development timelines. As industries move towards more sustainable and efficient manufacturing, a deep, quantitative understanding of fundamental properties like solubility will become ever more critical.

References

- Solubility of Things. (n.d.). Acetanilide.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Expert Market Research. (n.d.). This compound market Analysis- Industry Size, Share, Research Report, Insights, Covid-19 Impact, Statistics, Trends, Growth and Forecast 2025-2034.

- TradeFord.com. (n.d.). This compound for Synthesis 98%.

- National Institutes of Health. (n.d.). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation - PMC.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (n.d.). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling | Request PDF.

- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- LinkedIn. (n.d.). This compound Market Research Report- Forecast to 2032.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- Medium. (2025). The Enduring Utility of Acetanilide in Modern Chemical Synthesis.

- LinkedIn. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Insights.

- SciSpace. (2004). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents.

- National Institutes of Health. (n.d.). This compound | C10H11NO2 | CID 7592 - PubChem.

- ResearchGate. (2025). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents.

- Wikipedia. (n.d.). This compound.

- ChemicalBook. (n.d.). 102-01-2(this compound) Product Description.

- National Institutes of Health. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- International Journal of Scientific & Technology Research. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model.

- National Institutes of Health. (2024). Will we ever be able to accurately predict solubility? - PMC.

- National Institutes of Health. (2025). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide.

Sources

- 1. This compound for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]

- 2. innospk.com [innospk.com]

- 3. 102-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. markwideresearch.com [markwideresearch.com]

- 5. marketresearchfuture.com [marketresearchfuture.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.ws [chem.ws]

- 8. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. youtube.com [youtube.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijstr.org [ijstr.org]

- 16. Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Melting Point and Physical Characteristics of Acetoacetanilide

This guide provides a comprehensive technical overview of the physical and chemical properties of acetoacetanilide (CAS No. 102-01-2), with a specialized focus on its melting point. It is intended for researchers, scientists, and professionals in drug development and the chemical industry who require a deep understanding of this compound for applications in synthesis, quality control, and formulation.

Introduction: The Significance of this compound

This compound, with the IUPAC name 3-oxo-N-phenylbutanamide, is a vital organic compound widely utilized as an intermediate in various industrial syntheses.[1] Its molecular structure, featuring both keto and amide functionalities, makes it a versatile precursor, particularly in the production of arylide yellow pigments and certain pharmaceuticals.[1][2][3] Given its role as a foundational raw material, a precise understanding of its physical characteristics is paramount for ensuring the consistency, quality, and safety of manufacturing processes. This guide delves into these properties, providing both established data and the scientific rationale behind their determination.

Molecular and Physicochemical Profile

This compound presents as a white crystalline solid.[4][5] Its structure, CH₃C(O)CH₂C(O)NHC₆H₅, allows for keto-enol tautomerism, although X-ray crystallography confirms it exists predominantly as the keto-amide tautomer in its solid crystalline state.[2]

Key Physical Characteristics

A summary of the essential physical and chemical data for this compound is presented below for quick reference. These values are critical for process design, safety assessments, and quality control protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][4] |

| Molecular Weight | 177.20 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [4][5][6] |

| Melting Point | 83-88 °C (Lit.) | [1][7][8] |

| Density | 1.26 g/cm³ at 20°C | [1][4][9] |

| Water Solubility | 5 g/L at 20°C (Slightly soluble) | [3][5][6] |

| Solubility in Other Solvents | Soluble in ethanol, ether, chloroform, hot benzene, and dilute alkali.[4][5][10] | |

| Flash Point | ~162 °C (325 °F) | [1][7][9] |

The Melting Point of this compound: A Critical Quality Attribute

The melting point is one of the most informative physical properties of a crystalline solid, serving as a dual indicator of identity and purity.[11] For this compound, the literature most frequently cites a melting range of 83-88 °C .[1][7][8] A pure, properly crystallized sample should exhibit a sharp melting range, typically within 1-2 °C.[11][12]

Factors Influencing Melting Point Determination

Achieving an accurate melting point measurement is not merely a matter of heating the substance; it is a controlled analytical procedure. Several factors can significantly impact the observed melting range:

-

Purity of the Sample: This is the most critical factor. Impurities disrupt the crystalline lattice, typically causing a depression (lowering) of the melting point and a broadening of the melting range.[11][13][14]

-

Heating Rate: The rate of temperature increase is the most common source of experimental error.[15][16] If heating is too rapid, the thermal transfer from the heating block to the sample and thermometer will be uneven, leading to a temperature reading that lags behind the actual sample temperature. This results in an artificially high and broad melting range. A heating rate of 1-2 °C per minute near the expected melting point is standard for accurate results.[15]

-

Sample Preparation: The sample must be a fine, dry powder to ensure uniform heating.[17] It should be packed tightly into the capillary tube to a height of 2-3 mm to facilitate efficient heat transfer.[18]

-

Instrument Calibration: Laboratory thermometers and automated apparatus must be calibrated using certified melting point standards to ensure the accuracy of temperature readings.[11][16]

Experimental Protocol: Accurate Melting Point Determination

This section provides a standardized methodology for determining the melting point of this compound using a modern melting point apparatus. This protocol is designed to be a self-validating system by incorporating best practices that ensure accuracy and reproducibility.

Materials and Equipment

-

This compound sample (finely powdered and dry)

-

Glass capillary tubes (one end sealed)

-

Calibrated melting point apparatus (e.g., Mel-Temp or automated equivalent)

-

Spatula and watch glass

-

Packing tube or device

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: Ensure the this compound sample is a fine, homogenous powder. If necessary, gently crush any large crystals on a watch glass with a spatula. This maximizes surface area for uniform heat absorption and eliminates air pockets that can cause inaccurate readings.[17]

-

Load the capillary tube by tapping the open end into the powder. Pack the sample to a height of 2-3 mm by dropping the tube, sealed-end down, through a long glass tube onto a hard surface.[18] A properly packed sample is crucial for consistent results.

-

-

Instrument Setup & Rapid Preliminary Measurement (if unknown):

-

Place the packed capillary tube into the heating block of the apparatus.[18]

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find a rough melting range. This saves time and establishes the temperature window for the precise measurement.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point before proceeding.[11]

-

-

Precise Melting Point Measurement:

-

Insert a new, freshly prepared sample into the apparatus.

-

Rapidly heat the block to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~65-70 °C for this compound).[11]

-

Causality: Once this temperature is reached, reduce the heating rate to 1-2 °C per minute .[15] This slow rate ensures thermal equilibrium between the heating block, the sample, and the thermometer, which is the single most critical step for accuracy.[16]

-

Observe the sample closely through the magnifier.

-

Record the temperature (T₁) at which the first drop of liquid appears.[11][12]

-

Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts and the sample becomes a clear liquid.[11][12]

-

The melting point is reported as the range T₁ – T₂.

-

-

Data Validation:

-

Repeat the precise measurement with at least one more fresh sample to ensure reproducibility. The results should be consistent.

-

Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

Interpretation of Results & Troubleshooting

-

Sharp Melting Range (e.g., 85-86 °C): Indicates a high degree of purity.

-

Broad Melting Range (e.g., 82-87 °C): Suggests the presence of impurities or that the sample was heated too quickly.[14][15]

-

Depressed Melting Range (e.g., 81-84 °C): A clear sign of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid phase.[13]

Safety and Handling